2-Carbamoyl-6-nitrobenzoic Acid

Description

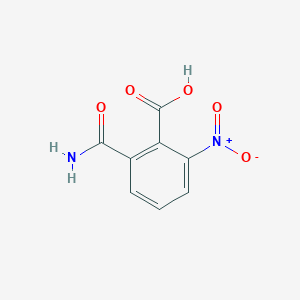

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-carbamoyl-6-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O5/c9-7(11)4-2-1-3-5(10(14)15)6(4)8(12)13/h1-3H,(H2,9,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYLIVYPDIARSHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404659 | |

| Record name | 2-Carbamoyl-6-nitrobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65911-46-8 | |

| Record name | 2-Carbamoyl-6-nitrobenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CARBAMOYL-6-NITROBENZOIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectory and Foundational Studies of Nitrobenzoic Acid Derivatives

The study of nitrobenzoic acid derivatives is a cornerstone of modern organic chemistry. Nitrobenzoic acids are derivatives of benzoic acid where a nitro group (-NO₂) is attached to the benzene (B151609) ring. fiveable.meontosight.ai Historically, these compounds became significant as their preparation methods were developed, such as through the nitration of benzoic acid or the oxidation of nitrotoluenes. wikipedia.org

There are three primary isomers: 2-nitrobenzoic acid, 3-nitrobenzoic acid, and 4-nitrobenzoic acid, each with distinct physical and chemical characteristics. fiveable.mewikipedia.org Foundational studies quickly established that the presence of the nitro group has a profound impact on the molecule's electronic properties. stackexchange.com This understanding paved the way for their use as precursors in the synthesis of a wide array of other chemicals. For instance, the reduction of the nitro group to an amino group (-NH₂) yields aminobenzoic acids, which are fundamental building blocks for dyes and pharmaceuticals. fiveable.mewikipedia.org The historical development and understanding of these basic nitrobenzoic acid structures were essential prerequisites for the later synthesis and investigation of more complex derivatives like 2-Carbamoyl-6-nitrobenzoic Acid.

Current Research Landscape and Future Directions for 2 Carbamoyl 6 Nitrobenzoic Acid

De Novo Synthesis Pathways

De novo synthesis refers to the creation of the target molecule from simpler, often acyclic, precursors or through the systematic functionalization of a basic benzene (B151609) ring.

Alkaline hydrolysis is a fundamental technique in organic synthesis used to convert esters or nitriles into carboxylic acids. msu.edu In the context of synthesizing carbamoyl-nitrobenzoic acids, this method can be applied to precursors containing a nitrile group. The hydrolysis of a nitrile can be controlled to yield either a primary amide (a carbamoyl (B1232498) group) or a carboxylic acid.

The process, whether acid or base-catalyzed, proceeds through an amide intermediate. youtube.com Under basic conditions, a hydroxide (B78521) ion attacks the electrophilic carbon of the nitrile. Subsequent protonation of the nitrogen and tautomerization, followed by further hydrolysis, can lead to the carboxylic acid. However, by carefully controlling reaction conditions (temperature, concentration of base, and reaction time), the reaction can be stopped at the intermediate amide stage.

For instance, a hypothetical precursor like 3-nitro-phthalonitrile (2,6-dicyanonitrobenzene) could undergo selective partial hydrolysis. One of the two nitrile groups could be converted to a carboxylic acid and the other to a carbamoyl group to yield the target molecule. This step-wise hydrolysis is challenging due to the similar reactivity of the two nitrile groups.

Table 1: General Mechanism of Base-Catalyzed Nitrile Hydrolysis

| Step | Description |

|---|---|

| 1. Nucleophilic Attack | The hydroxide ion (OH⁻) attacks the electrophilic carbon atom of the nitrile group (C≡N). |

| 2. Protonation | The resulting negatively charged nitrogen is protonated by a water molecule, forming an imidic acid tautomer. |

| 3. Tautomerization | The imidic acid tautomerizes to the more stable amide. This step yields the carbamoyl group. |

| 4. Further Hydrolysis (Optional) | Under harsher conditions, the amide can undergo further hydrolysis to form a carboxylate salt, which upon acidification yields the carboxylic acid. |

This table illustrates the general pathway for nitrile hydrolysis, which can be tailored to produce amides or carboxylic acids.

More practical syntheses often rely on commercially available or readily accessible precursors that already contain some of the required functional groups.

One plausible route starts with 3-nitrophthalic anhydride (B1165640) . Reacting the anhydride with ammonia (B1221849) can lead to the formation of phthalamic acids. This reaction, however, typically produces a mixture of two isomers: 2-carbamoyl-3-nitrobenzoic acid and the desired this compound. Separating these isomers can be a significant challenge. A similar approach has been used to synthesize related substituted carbamoyl benzoic acids by reacting phthalic anhydride with various anilines. researchgate.net

Another established pathway involves the use of 3-nitrophthalimide . A controlled Hofmann degradation reaction using reagents like sodium hypochlorite (B82951) in a basic solution can cleave the imide ring to produce 2-amino-6-nitrobenzoic acid. google.com While this does not directly yield the target compound, it highlights a strategy starting from a common nitro-containing intermediate. The synthesis of 2-amino-6-nitrobenzoic acid is also noted to originate from a "2-carbamyl-6-nitrobenzoyl acid system," indicating that this compound can serve as a precursor in other syntheses. google.com

A third strategy involves the oxidation of a pre-installed alkyl group. For example, a molecule like 2-methyl-6-nitrobenzonitrile (B157223) could be synthesized and then undergo oxidation of the methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate, a method used for synthesizing other nitrobenzoic acids. orgsyn.org This would be followed by the hydrolysis of the nitrile group to a carbamoyl group.

Table 2: Precursor-Based Synthetic Strategies

| Precursor | Reagents/Reaction Type | Key Transformation | Potential Challenges |

|---|---|---|---|

| 3-Nitrophthalic Anhydride | Ammonia (NH₃) | Ring-opening amidation | Formation of isomeric products researchgate.net |

| 3-Nitrophthalimide | NaOCl, NaOH (Hofmann Degradation) | Ring cleavage to form an amine google.com | Leads to an amino acid, not the carbamoyl acid |

This table summarizes potential synthetic routes starting from common chemical precursors.

The synthesis of polysubstituted benzene rings requires careful consideration of the directing effects of the substituents. In this compound, the carboxylic acid and nitro groups are both meta-directors, while the carbamoyl group is an ortho-, para-director. This makes the direct sequential substitution of a benzene ring highly complex.

To achieve the desired 1,2,3-substitution pattern, chemists often employ strategies such as:

Use of Protecting Groups : A carboxylic acid group can be protected as an ester (e.g., methyl benzoate). The ester group is an ortho-, para-director, which can be used to guide subsequent substitutions. For example, the nitration of methyl benzoate (B1203000) yields primarily methyl 2-nitrobenzoate (B253500) and methyl 4-nitrobenzoate, with the ortho isomer often being a major product under specific conditions. orgsyn.org

Order of Reactions : The sequence of reactions is critical. For instance, introducing a nitro group onto a substituted toluene (B28343) and then oxidizing the methyl group can be a more effective strategy than trying to nitrate (B79036) a benzoic acid derivative directly to the desired position. orgsyn.org

Catalyst Control : In some cases, catalysts can influence the position of substitution. For example, the sulfonation of benzoic acid followed by nitration can direct the nitro group to a different position than direct nitration would.

These strategies aim to overcome the inherent electronic effects of the functional groups to install substituents at sterically hindered or electronically unfavorable positions.

Derivatization and Functionalization Reactions

Once synthesized, this compound can be used as a building block for more complex molecules through reactions involving its three functional groups.

The carboxylic acid moiety is a prime site for derivatization.

Esterification : The compound can be converted to its corresponding ester through reaction with an alcohol under acidic catalysis (Fischer esterification). A more modern and highly efficient method for esterification, especially for sterically hindered or sensitive substrates, involves the use of a coupling agent. Notably, 2-methyl-6-nitrobenzoic anhydride (MNBA) , also known as the Shiina reagent, is an excellent condensing agent for forming esters from carboxylic acids and alcohols. organic-chemistry.orgwikipedia.org This reaction is often performed in the presence of a base and a nucleophilic catalyst like 4-(dimethylamino)pyridine (DMAP).

Carbamate (B1207046) Formation : The carboxylic acid can be transformed into a carbamate through a multi-step process. A common route is the Curtius rearrangement , where the carboxylic acid is first converted to an acyl chloride, then to an acyl azide (B81097). Gentle heating of the acyl azide causes it to rearrange into an isocyanate, which can then be trapped by an alcohol to form a carbamate. nih.gov This sequence effectively replaces the carboxylic acid group with a carbamate linkage.

The arrangement of functional groups in this compound makes it a valuable precursor for synthesizing heterocyclic compounds. The key step is often the reduction of the nitro group to an amine, yielding 2-amino-6-carbamoylbenzoic acid. This ortho-amino-carbamoyl arrangement is primed for intramolecular cyclization reactions.

For example, the resulting 2-aminobenzamide (B116534) derivative can react with phosgene (B1210022) or its equivalents to form quinazoline-2,4-diones, an important class of heterocycles. The use of substituted 2-nitrobenzoic acids is a known strategy for accessing various fused heterocyclic systems, such as dibenzo[b,f] google.comresearchgate.netoxazepinones. researchgate.net The high reactivity and versatility of the nitro group make it a useful functional handle in the broader synthesis of N-heterocycles. rsc.orgresearchgate.net

Table 3: Derivatization Reactions of this compound

| Functional Group | Reaction | Reagents | Product Class |

|---|---|---|---|

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst or MNBA organic-chemistry.org | Ester |

| Carboxylic Acid | Curtius Rearrangement | 1. SOCl₂ 2. NaN₃ 3. Alcohol, Heat | Carbamate nih.gov |

This table outlines key functionalization reactions starting from this compound.

Development of Carbamic Acid Analogues and Related Scaffolds

The development of analogues for a target compound is a cornerstone of medicinal chemistry and materials science, allowing for the fine-tuning of chemical properties and biological activity. For this compound, the synthesis of analogues involves modifying its core components: the benzoic acid backbone, the nitro group, and the carbamoyl moiety.

The carbamoyl group itself is derived from carbamic acid (H₂NCOOH), a compound that is unstable but whose derivatives, such as carbamate esters, are widely used in synthesis. wikipedia.orgnih.gov The synthesis of substituted carbamic acids can often be achieved by reacting an amine with carbon dioxide. wikipedia.org This principle can be extended to create diverse carbamoyl functionalities. For instance, coupling various amines with the 6-carboxy group of 2-nitro-6-carboxybenzoic acid would yield a library of N-substituted analogues.

A key strategy for creating analogues involves the use of versatile building blocks. Para-aminobenzoic acid (PABA), for example, is a widely used starting material for synthesizing a variety of molecules due to its structural adaptability. mdpi.com Synthetic routes starting from PABA and its derivatives can lead to complex scaffolds. mdpi.com Similarly, analogues of this compound can be envisioned by starting with different substituted nitrobenzoic acids.

One documented example of a complex analogue is 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid. ontosight.ai Its synthesis demonstrates a modular approach. The formation of the carbamoyl linkage is achieved by coupling 2-nitro-6-carboxybenzoic acid with a pre-synthesized amine, in this case, 4-phenyl-1,3-thiazol-2-amine. The thiazole (B1198619) component itself is constructed via the Hantzsch thiazole synthesis, a classic condensation reaction. This multi-step approach allows for significant variation, as different substituted thiazoles or other heterocyclic amines could be used to generate a wide array of analogues.

The table below outlines potential strategies for generating analogues based on these principles.

| Modification Site | Synthetic Strategy | Potential Starting Materials | Resulting Analogue Type |

| Carbamoyl Group (N-substitution) | Amide coupling reaction | 2-Nitro-6-carboxybenzoic acid, various primary/secondary amines | N-substituted 2-carbamoyl-6-nitrobenzoic acids |

| Benzoic Acid Ring | Using substituted starting materials | Substituted phthalic anhydrides or toluenes | Analogues with varied ring substituents (e.g., methyl, halo) |

| Nitro Group Position | Regioselective nitration | Substituted benzoic acids | Isomeric nitro-carbamoyl-benzoic acids |

| Thiazole Scaffold (in complex analogues) | Hantzsch thiazole synthesis | Substituted α-haloketones, thioureas | Analogues with diverse heterocyclic moieties |

These methodologies provide a framework for the systematic development of novel compounds based on the this compound scaffold, enabling exploration of their chemical and biological properties.

Catalytic and Green Chemistry Approaches in Synthesis

The principles of green chemistry, which aim to design environmentally friendly processes, are increasingly being applied to the synthesis of aromatic compounds. wjpmr.com These approaches focus on maximizing atom economy, using safer solvents, reducing energy consumption, and employing catalytic methods to minimize waste. mdpi.com

For the synthesis of nitrobenzoic acids, traditional methods often involve harsh conditions. However, greener alternatives are emerging. One such approach is the aerobic oxidation of nitrotoluenes. Research has demonstrated the use of biomimetic catalysts, such as substituted iron porphyrins, to oxidize o-nitrotoluene to o-nitrobenzoic acid using aqueous ethanol (B145695) as a solvent instead of more hazardous options. researchgate.net Similarly, p-nitrobenzoic acid has been prepared with high yield from p-nitrotoluene using metal phthalocyanines as catalysts under mild conditions. researchgate.net These catalytic air oxidation methods, sometimes enhanced by co-catalysts, represent a more sustainable route to the nitrobenzoic acid core of the target molecule. researchgate.net

The use of microwave-assisted synthesis is another key green chemistry technique that can accelerate reactions, often leading to higher yields and cleaner products in a fraction of the time required for conventional heating. mdpi.com This method is particularly effective for reactions in polar organic solvents. mdpi.com The synthesis of this compound and its analogues could potentially be optimized using microwave irradiation for steps like amide coupling or the formation of heterocyclic side chains.

Solvent choice is critical in green chemistry. The development of solvent-free reaction conditions or the use of water as a green solvent is highly desirable. mdpi.comnih.gov For example, a cost-effective and environmentally friendly synthesis of azoxybenzenes has been developed using the catalyst DIPEA in water at room temperature. nih.gov Exploring similar aqueous or solvent-free catalytic systems for the synthesis of this compound could significantly reduce its environmental impact. The photochemical generation of carbamoyl radicals under mild conditions using visible light also presents a sustainable pathway for creating C-N bonds. rsc.org

The table below summarizes green chemistry approaches applicable to the synthesis of this compound and its precursors.

| Green Chemistry Principle | Application in Synthesis | Example Catalyst/Method | Potential Benefit |

| Use of Catalysts | Aerobic oxidation of a nitrotoluene precursor | Substituted iron porphyrins, Metal phthalocyanines | Avoids stoichiometric heavy metal oxidants, milder conditions. researchgate.net |

| Energy Efficiency | Acceleration of reaction steps (e.g., amide coupling) | Microwave-assisted organic synthesis (MAOS) | Reduced reaction times, potentially higher yields. mdpi.com |

| Safer Solvents | Replacement of hazardous organic solvents | Use of water or aqueous ethanol | Reduced environmental impact and improved safety. researchgate.netnih.gov |

| Atom Economy | One-pot synthesis procedures | In-situ generation of intermediates | Fewer workup and purification steps, less waste. nih.gov |

| Alternative Reagents | Direct oxidation of benzyl (B1604629) ketones | Cerium(IV) ammonium (B1175870) nitrate (CAN) in acetic acid | Provides an alternative route to the benzoic acid moiety. researchgate.net |

By integrating these catalytic and green methodologies, the synthesis of this compound can be made more efficient, economical, and environmentally sustainable.

Isotopic Labeling Techniques for Research Applications

Isotopic labeling is an indispensable tool in pharmaceutical and agrochemical research for elucidating metabolic pathways, determining pharmacokinetics, and tracking the fate of molecules in biological and environmental systems. researchgate.net Carbon-14 (¹⁴C) is a commonly used isotope for these purposes due to its long half-life and the central role of carbon in organic molecules. researchgate.net

The synthesis of isotopically labeled this compound would likely involve the introduction of a labeled precursor at an appropriate stage. A highly relevant study details a significantly shortened synthesis of [benzene-¹⁴C(U)]-2-amino-6-nitrobenzoic acid, a close structural analogue. researchgate.net Traditional syntheses often start from phthalic anhydride, which would require a lengthy multi-step process to label from basic building blocks like [¹⁴C(U)]-benzene. researchgate.net

The general strategy for labeling this compound would follow a similar logic:

Synthesis of a Labeled Precursor: A key intermediate, such as 1,3-dinitrobenzene (B52904) or a suitable nitrotoluene, would be synthesized incorporating the isotopic label (e.g., from ¹⁴C-benzene).

Construction of the Core Structure: The labeled precursor would be carried through the synthetic sequence to form the 2,6-disubstituted benzoic acid ring.

Final Functionalization: The carbamoyl group would be introduced to the labeled core to yield the final product, [¹⁴C]-2-Carbamoyl-6-nitrobenzoic Acid.

This late-stage introduction of the isotopic label, if synthetically feasible, is often preferred as it maximizes the incorporation of the expensive labeled material into the final product. The development of such labeling techniques is crucial for enabling the detailed biological and environmental studies necessary for the evaluation of new chemical entities.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution Dynamics

For a similar compound, 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid, the ¹H NMR spectrum in a deuterated solvent like DMSO-d₆ is expected to show distinct signals. rsc.org The aromatic protons on the benzoic acid ring would appear as multiplets, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and carbamoyl (B1232498) groups. rsc.orgresearchgate.net The proton of the carboxylic acid group is anticipated to be a broad singlet at a downfield chemical shift, typically above 10 ppm. rsc.org The protons of the carbamoyl group would also present as a broad singlet.

The ¹³C NMR spectrum would complement the proton data, with the carbonyl carbons of the carboxylic acid and carbamoyl groups resonating at the most downfield positions, generally in the range of 165-170 ppm. rsc.org The aromatic carbons would exhibit a complex pattern of signals, with the carbons directly attached to the nitro and carbonyl groups being significantly shifted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Carbamoyl-6-nitrobenzoic Acid

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| COOH | > 10 | 165 - 170 |

| CONH₂ | 7.0 - 8.0 | 165 - 170 |

| C-NO₂ | - | 145 - 150 |

| C-COOH | - | 130 - 135 |

| C-CONH₂ | - | 135 - 140 |

Note: These are predicted values based on the analysis of similar compounds and general principles of NMR spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Transitions

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule through their characteristic vibrational frequencies. In this compound, the IR spectrum would be dominated by absorptions from the carbonyl and nitro groups. The carboxylic acid O-H stretch would appear as a very broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxylic acid and the amide would likely result in two distinct bands between 1650 cm⁻¹ and 1720 cm⁻¹. rsc.org The asymmetric and symmetric stretching vibrations of the nitro group are expected to produce strong absorptions around 1520-1560 cm⁻¹ and 1340-1370 cm⁻¹, respectively. rsc.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π-π* transitions of the aromatic ring and the n-π* transitions of the carbonyl and nitro groups. The presence of the nitro group, a strong chromophore, will likely result in a significant absorption in the UV region. For comparison, 2-nitrobenzoic acid exhibits a UV spectrum with characteristic absorptions. nih.govyoutube.com

Table 2: Characteristic IR Absorption Frequencies and Predicted UV-Vis Maxima for this compound

| Functional Group | Characteristic IR Frequency (cm⁻¹) | Predicted UV-Vis Absorption Maximum (λmax, nm) |

| O-H (Carboxylic Acid) | 2500-3300 (broad) | - |

| C=O (Carboxylic Acid) | 1700-1720 | ~210-230 (n-π) |

| C=O (Amide) | 1650-1680 | ~210-230 (n-π) |

| N-O (Nitro, asymmetric) | 1520-1560 | ~260-280 (π-π*) |

| N-O (Nitro, symmetric) | 1340-1370 | - |

| N-H (Amide) | 3100-3300 | - |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of a compound. For this compound (C₈H₆N₂O₅), the predicted monoisotopic mass is approximately 210.0277 g/mol . acs.org In electrospray ionization (ESI) mass spectrometry, the compound would likely be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. acs.org

The fragmentation pattern in MS/MS analysis would be expected to show characteristic losses of small molecules. For instance, the loss of water (H₂O, 18 Da) from the carboxylic acid, carbon monoxide (CO, 28 Da) or carbon dioxide (CO₂, 44 Da) from the carboxylic acid, and the nitro group (NO₂, 46 Da) are all plausible fragmentation pathways. rsc.org

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 211.0355 |

| [M+Na]⁺ | 233.0174 |

| [M-H]⁻ | 209.0199 |

| [M+H-H₂O]⁺ | 193.0249 |

| [M+H-CO₂]⁺ | 167.0451 |

| [M+H-NO₂]⁺ | 165.0448 |

Data sourced from PubChem predictions. acs.org

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in a solid. While the crystal structure of this compound has not been reported, the structure of its isomer, 2-Carbamoyl-3-nitrobenzoic acid, has been determined. nih.gov This related structure reveals key intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and carbamoyl groups, which lead to the formation of specific packing motifs in the solid state. nih.gov It is highly probable that this compound would also exhibit extensive hydrogen bonding networks.

Powder XRD could be used to characterize the bulk material, providing information on its crystallinity and phase purity. The diffraction pattern would be a unique fingerprint of the crystalline form of the compound.

Advanced Spectroscopic Techniques for Investigating Reaction Intermediates and Pathways

The study of reaction mechanisms often requires advanced spectroscopic techniques capable of detecting transient intermediates. For reactions involving nitroaromatic compounds, such as the synthesis or transformation of this compound, time-resolved spectroscopy can be particularly insightful. wikipedia.orgucl.ac.uk

Techniques like flash photolysis coupled with transient absorption spectroscopy could be used to study the excited states and short-lived radical species that may form during photochemical reactions of the nitro group. acs.orgnih.gov In-situ monitoring techniques, such as ReactIR (in-situ FTIR), can provide real-time information on the concentrations of reactants, intermediates, and products during a chemical reaction, offering a deeper understanding of the reaction kinetics and pathway. youtube.comrsc.org For instance, monitoring the disappearance of starting materials and the appearance of the characteristic IR bands of the nitro and carbamoyl groups could be used to optimize the synthesis of this compound.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule, which in turn dictate its stability, reactivity, and spectroscopic characteristics. Methods like Density Functional Theory (DFT) are commonly used for this purpose.

For 2-Carbamoyl-6-nitrobenzoic Acid, calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. A frequency analysis is then performed to confirm that this structure corresponds to a true energy minimum. From this optimized geometry, a wealth of information can be derived.

Electronic Structure: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

Reactivity Prediction: Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the electron-withdrawing nitro (-NO₂) and carboxylic acid (-COOH) groups would create regions of positive potential (electrophilic sites), while the oxygen and nitrogen atoms would be sites of negative potential (nucleophilic sites).

Studies on substituted benzoic acids have shown that quantum chemical parameters, such as the calculated charges on the carboxylic acid group, can be correlated with experimental properties like the acid dissociation constant (pKa). Electron-withdrawing substituents, like the nitro group, are known to stabilize the conjugate base, resulting in a lower pKa and higher acidity.

Table 1: Illustrative Data from Quantum Chemical Calculations This table illustrates the type of data that would be generated from quantum chemical calculations on this compound, based on standard computational methodologies.

| Parameter | Description | Predicted Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and stability. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

| MEP Surface | Maps the electrostatic potential onto the electron density surface. | Identifies reactive sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can reveal the conformational flexibility of this compound and its interactions with solvent molecules.

Conformational Analysis: The presence of rotatable bonds—between the phenyl ring and the carboxylic acid group, and between the ring and the carbamoyl (B1232498) group—means that this compound can adopt various conformations. MD simulations can explore the potential energy surface to identify low-energy, stable conformers and the energy barriers between them. This is critical because the biological activity of a molecule often depends on its ability to adopt a specific shape.

Solution Behavior: By simulating the compound in a box of explicit solvent molecules (e.g., water), MD can provide insights into its solvation and dynamic behavior in solution. Key properties that can be analyzed include:

Radial Distribution Functions (RDFs): These describe how the density of solvent molecules varies as a function of distance from specific atoms in the solute, revealing detailed information about the solvation shell.

Hydrogen Bonding: The number and lifetime of hydrogen bonds between the solute's functional groups (carboxylic acid, carbamoyl, nitro) and water molecules can be quantified.

Root Mean Square Deviation (RMSD) and Radius of Gyration (Rg): These metrics track the stability of the molecule's conformation over the course of the simulation. nih.gov A stable system will show convergence in these values.

Docking and Molecular Modeling in Ligand-Target Interactions

If this compound were being investigated as a potential inhibitor of a biological target, such as an enzyme, molecular docking and modeling would be the primary computational tools.

Molecular Docking: Docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a protein). The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to rank them.

A successful docking study would identify the most likely binding pose and estimate the binding affinity. The results would highlight key intermolecular interactions, such as:

Hydrogen bonds between the ligand's carboxyl, carbamoyl, or nitro groups and amino acid residues in the receptor.

Pi-pi stacking interactions between the ligand's aromatic ring and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

Electrostatic (ionic) interactions, for instance, between the deprotonated carboxylate and a positively charged residue like Lysine or Arginine.

Molecular Modeling: Following docking, the resulting ligand-protein complex is often subjected to MD simulations. These simulations test the stability of the predicted binding pose and can reveal conformational changes in both the ligand and the protein upon binding. nih.gov

Theoretical Studies on Reaction Kinetics and Thermodynamics

Theoretical calculations can be used to model chemical reactions, providing insights into the energy changes (thermodynamics) and the rates at which they occur (kinetics).

Kinetics: To study reaction kinetics, computational chemists locate the transition state (TS)—the highest energy point along the reaction pathway. The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate. A higher activation energy corresponds to a slower reaction. For a molecule like this compound, theoretical studies could investigate the kinetics of its synthesis, degradation, or metabolic pathways.

Biological and Biomedical Research Applications of 2 Carbamoyl 6 Nitrobenzoic Acid and Analogues

Enzyme Inhibition and Modulation Studies

The presence of both a carbamoyl (B1232498) group and a nitro-substituted aromatic ring in 2-Carbamoyl-6-nitrobenzoic acid points towards its potential as an enzyme inhibitor. These functional groups are known to interact with various enzyme active sites, leading to modulation of their catalytic activity.

Derivatives of carbamic acid are well-established inhibitors of cholinesterases, a family of enzymes crucial for the regulation of the neurotransmitter acetylcholine. nih.gov The primary mechanism of action for many carbamate (B1207046) inhibitors involves the carbamoylation of a serine residue within the active site of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net This process involves a nucleophilic attack from the serine hydroxyl group on the carbonyl carbon of the carbamate, leading to the formation of a stable carbamoylated enzyme that is slow to hydrolyze, thereby inhibiting the enzyme's function. researchgate.net

The potential for cholinesterase inhibition by analogues of this compound suggests their relevance in the context of neurodegenerative diseases like Alzheimer's disease, where the enhancement of cholinergic neurotransmission is a key therapeutic strategy. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Carbamate Analogues This table presents data for compounds structurally related to this compound, not the compound itself.

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| Benzyl (B1604629) (2S)-2-[(2-chlorophenyl)carbamoyl]pyrrolidine-1-carboxylate | AChE | 46.35 | nih.gov |

| Benzyl (2S)-2-[(2-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 27.38 | nih.gov |

| Benzyl (2S)-2-[(4-bromophenyl)carbamoyl]pyrrolidine-1-carboxylate | BChE | 28.21 | nih.gov |

| Novel Tetrahydrofurobenzofuran Carbamate Analogue | AChE | as low as 0.01 | nih.gov |

| Novel Tetrahydrofurobenzofuran Carbamate Analogue | BChE | as low as 0.003 | nih.gov |

The reactivity of the functional groups in this compound suggests potential interactions with a broader range of enzymes beyond cholinesterases.

Deoxyribonuclease I (DNase I): Research has shown that a structurally related compound, 2-nitro-5-thiosulfobenzoic acid (NTSB), acts as a novel and specific inhibitor of bovine pancreatic deoxyribonuclease I (DNase I). nih.gov The inhibition by NTSB is covalent and leads to the inactivation of the enzyme. nih.gov Although the exact mechanism of inhibition by NTSB is still under investigation, it is suggested to involve the modification of threonine and serine residues. nih.gov Given the presence of the nitrobenzoic acid core in this compound, it is plausible that it or its derivatives could exhibit similar inhibitory effects on DNase I. The carbamoyl group could further influence the binding and reactivity of the molecule within the enzyme's active site. The biological significance of DNase I inhibition lies in its potential to protect cells from premature DNA degradation during cellular damage. nih.gov

Amidohydrolases: The carbamoyl moiety of this compound is a substrate for a class of enzymes known as amidohydrolases. For example, thermostable N-carbamoyl-D-amino acid amidohydrolases have been identified that catalyze the hydrolysis of N-carbamoyl-D-amino acids. nih.gov While these enzymes are specific for D-amino acid derivatives, the general principle of amidohydrolase activity on carbamoyl groups is relevant. It is conceivable that certain amidohydrolases could recognize and hydrolyze the carbamoyl group of this compound, potentially playing a role in its metabolic pathway or modulating its biological activity. Furthermore, fatty acid amide hydrolase (FAAH) is another important amidohydrolase involved in the degradation of endocannabinoids, and its inhibition has shown therapeutic potential in inflammatory conditions. nih.gov The potential for this compound or its analogues to interact with such amidohydrolases warrants further investigation.

The development of chemical probes is a crucial aspect of chemical biology, enabling the study of protein function and cellular processes. mskcc.org While there is no specific literature describing the use of this compound as a biochemical probe, its structural components suggest potential applications in this area. For instance, the nitroaromatic group can be utilized in the design of photoaffinity labels or fluorescent quenchers.

General strategies for developing ubiquitin-based chemical probes have involved the use of molecules like 5,5′-dithiobis(2-nitrobenzoic acid) to create reactive intermediates for crosslinking to target proteins. nih.gov A synthetic biosensor for detecting benzoic acid derivatives has been developed in Saccharomyces cerevisiae, highlighting the potential for creating tools to monitor the presence and concentration of such compounds in biological systems. frontiersin.orgnih.gov The development of fluorescent probe libraries is an efficient method for screening probes for various applications, including tumor imaging. rsc.org Given these precedents, this compound could serve as a scaffold for the synthesis of novel biochemical probes to investigate specific biological questions.

Antimicrobial Activities (Bacterial, Fungal, Mycobacterial)

Nitro-containing compounds and benzoic acid derivatives have a long history of investigation for their antimicrobial properties. The electron-withdrawing nature of the nitro group can contribute to the generation of reactive nitrogen species, which can be toxic to microorganisms.

Research on analogues of this compound has demonstrated a range of antimicrobial activities. For example, derivatives of 2-[(2-nitro-1-phenylalkyl)thio]benzoic acid have shown significant antifungal activity, with some compounds being more potent than the reference drug ketoconazole. nih.gov Thiazole (B1198619) derivatives containing a nitrobenzoic acid moiety have also exhibited notable antibacterial and antifungal properties.

In the context of mycobacterial infections, nitro-substituted compounds are of particular interest. For instance, 3,5-dinitro-substituted benzoic acid derivatives have shown promising activity against Mycobacterium tuberculosis. mdpi.com Furthermore, certain 2-(phenylthio)benzoylarylhydrazone derivatives containing a nitro group have displayed significant inhibitory effects against M. tuberculosis H37Rv. nih.gov The presence of both a nitro group and a benzoic acid core in this compound suggests its potential as a lead structure for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Analogues This table presents data for compounds structurally related to this compound, not the compound itself.

| Compound Class/Derivative | Microorganism | Activity (MIC/IC90) | Reference |

|---|---|---|---|

| 2-[(2-nitro-1-phenylethyl)thio]benzoic acid derivatives | Candida spp. | More active than ketoconazole | nih.gov |

| 2-chlorobenzoic acid derivatives | Escherichia coli | pMIC = 2.27 µM/ml | nih.gov |

| Nicotinic acid N-(3,5-dinitro-benzoyl)-N'-(4-methoxy-benzylidene)-hydrazide | Mycobacterium tuberculosis | MIC = 3.5 x 10-3 µM | nih.gov |

| 2-(Phenylthio) benzoylarylhydrazone (5-Nitro-2-thienyl analogue) | Mycobacterium tuberculosis H37Rv | IC90 = 2.96 µg/mL | nih.gov |

| Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid | Staphylococcus aureus | MIC = 32 µg/mL | nih.gov |

Anticancer and Antiproliferative Potentials

The anticancer potential of nitro-containing compounds and benzoic acid derivatives is an active area of research. The mechanisms of action can be diverse, including the induction of apoptosis, inhibition of key enzymes in cancer cell proliferation, and disruption of cellular signaling pathways.

Analogues of this compound have shown promise in this regard. For example, thiazole-containing derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. One such analogue, Compound W17, exhibited an IC50 value of 4.12 µM against the HCT116 colon cancer cell line. This suggests that the combination of a thiazole ring with a nitrobenzoic acid scaffold can lead to potent antiproliferative activity. The nitro group can participate in redox reactions within cells, potentially contributing to oxidative stress and inducing apoptosis in cancer cells.

While direct evidence for the anticancer activity of this compound is lacking, the findings for its analogues provide a strong rationale for its investigation as a potential anticancer agent.

Table 3: Anticancer Activity of a Selected Analogue This table presents data for a compound structurally related to this compound, not the compound itself.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound W17 (a thiazole derivative) | HCT116 (colon cancer) | 4.12 |

Investigations into Other Pharmacological Activities (e.g., Anti-inflammatory, Anti-Alzheimer's)

The structural motifs present in this compound also suggest potential for other pharmacological activities, including anti-inflammatory and neuroprotective effects.

Anti-inflammatory Activity: Benzoic acid derivatives have been investigated for their anti-inflammatory properties. For example, certain 6-acyl-2-benzoxazolinone and 6-acyl-2-benzothiazolinone derivatives with acetic and propanoic acid side chains have shown in vivo anti-inflammatory activity in animal models. nih.gov More specifically, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives have demonstrated anti-inflammatory effects by activating the NRF2 pathway and reducing the levels of pro-inflammatory cytokines. nih.gov The carbazole (B46965) derivative C-5720 has also shown potent anti-inflammatory activity comparable to indomethacin. nih.gov The presence of the benzoic acid core in this compound suggests that it or its analogues could possess similar anti-inflammatory potential.

Anti-Alzheimer's Activity: The potential for cholinesterase inhibition by carbamate-containing compounds, as discussed in section 6.1.1, directly links this class of molecules to research in Alzheimer's disease. nih.gov By inhibiting the breakdown of acetylcholine, these compounds can help to alleviate the cognitive symptoms associated with the disease. nih.gov Furthermore, some multi-target compounds designed for neurodegenerative diseases have incorporated nitro-benzoyl derivatives. mdpi.com The combination of a carbamoyl group and a nitro-substituted aromatic ring in this compound makes it an interesting candidate for further investigation in the context of Alzheimer's disease and other neurodegenerative disorders. The development of dual-acting molecules, such as those that combine cholinesterase inhibition with other beneficial activities like cannabinoid receptor modulation, represents a promising strategy in this field. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Targets

The structure-activity relationship (SAR) of this compound and its analogues is a critical area of investigation for determining how their chemical structures influence their interactions with biological targets. While specific SAR studies on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on structurally related benzoic acid derivatives. These studies underscore the significance of the spatial arrangement and electronic properties of the carbamoyl and nitro functional groups on the benzene (B151609) ring.

The positioning of substituents on the benzoic acid scaffold is paramount for biological activity. For instance, in a series of 2,5-substituted benzoic acid dual inhibitors of the anti-apoptotic proteins Mcl-1 and Bfl-1, the substituents at both the 2- and 5-positions were found to be crucial for binding affinity. Deletion of a phenethylthio group at the 5-position led to a significant decrease in binding to both proteins, demonstrating the critical contribution of this group to the molecule's activity. This suggests that for this compound, the relative positions of the carbamoyl and nitro groups are likely to be a key determinant of its biological effects.

In studies on 2-phenoxybenzamides with antiplasmodial activity, modifications to the carbamoyl moiety and other parts of the molecule had a substantial impact on their efficacy. The replacement of a hydrogen atom on the amide of a related compound with a methyl group resulted in a loss of activity, likely due to a change in the molecule's conformation. This highlights the importance of the carbamoyl group's ability to form specific hydrogen bonds with the target protein.

Furthermore, research on benzoic acid derivatives as α-amylase inhibitors has shown that the nature and position of substituents on the benzene ring dictate the inhibitory potential. A hydroxyl group at the 2-position was found to have a strong positive effect on α-amylase inhibition, while a methoxy (B1213986) group at the same position had a negative effect. nih.gov This indicates that the electronic properties and hydrogen-bonding capacity of the substituent at this position are critical for interaction with the enzyme's active site.

The following interactive data table summarizes the SAR findings for various analogues of this compound, providing insights into how different structural modifications can affect their biological activity.

| Compound/Analogues | Biological Target | Key SAR Findings | Reference |

| 2,5-Substituted Benzoic Acid Derivatives | Mcl-1 and Bfl-1 proteins | Substituents at the 2- and 5-positions are critical for binding affinity. | |

| 2-Phenoxybenzamides | Antiplasmodial | The conformation of the carbamoyl group is important for activity. | mdpi.com |

| Benzoic Acid Derivatives | α-Amylase | The electronic properties and hydrogen-bonding capacity of substituents at the 2-position are key for inhibition. nih.gov | nih.gov |

| 2-Nitro-6-[(4-phenyl-1,3-thiazol-2-yl)carbamoyl]benzoic acid | Antimicrobial/Anticancer | The nitro group and the thiazole ring are crucial for biological activity. |

Biotransformation and Metabolic Pathways in Biological Systems

The biotransformation of this compound within biological systems is anticipated to involve several metabolic pathways, primarily targeting the nitro and carbamoyl functional groups. While direct metabolic studies on this specific compound are limited, the metabolic fate of related nitroaromatic and carbamoyl-containing compounds provides a strong basis for predicting its biotransformation.

The nitro group of nitroaromatic compounds is susceptible to reduction, a reaction that can be catalyzed by various reductases, including NADPH-cytochrome P450 reductase found in the liver microsomes. This reductive pathway can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The biotransformation of nitro-aryl drugs in liver microsomes can induce oxidative stress, suggesting that the metabolism of this compound could have similar implications. It's plausible that both oxidative and reductive metabolic pathways can occur simultaneously for lipophilic nitro-aryl compounds.

The carbamoyl moiety can also undergo metabolic transformations. One potential pathway is the formation of an N-carbamoyl glucuronide. This type of metabolite has been observed in the biotransformation of other compounds containing a carbamoyl group. Mechanistic studies have shown that the formation of N-carbamoyl glucuronides can involve the incorporation of carbon dioxide from the bicarbonate buffer system, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs) such as UGT1A1, UGT1A3, and UGT2B7. nih.gov This metabolic route would significantly increase the water solubility of the compound, facilitating its excretion.

The following data table outlines the probable metabolic pathways for this compound based on the biotransformation of analogous structures.

| Functional Group | Metabolic Reaction | Potential Metabolites | Key Enzymes Involved | Reference |

| Nitro Group | Reduction | 2-Carbamoyl-6-nitrosobenzoic acid, 2-Carbamoyl-6-hydroxylaminobenzoic acid, 2-Amino-6-carbamoylbenzoic acid | NADPH-cytochrome P450 reductase and other reductases | |

| Carbamoyl Group | N-Glucuronidation | This compound N-carbamoyl glucuronide | UDP-glucuronosyltransferases (UGT1A1, UGT1A3, UGT2B7) nih.gov | nih.gov |

Analytical Methodologies for Detection and Quantification in Research Contexts

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity and Mixture Analysis

Chromatographic methods are fundamental for separating 2-Carbamoyl-6-nitrobenzoic Acid from impurities and other components in a mixture, thereby allowing for its accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique for the analysis of polar aromatic compounds like this compound. researchgate.net A reverse-phase HPLC method is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase. For instance, the separation of nitrobenzoic acid isomers has been successfully achieved using a C18 column. chemicalbook.com A gradient elution with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as a phosphate (B84403) buffer) is often used to achieve optimal separation. dergipark.org.tr The detection is typically carried out using a UV detector, as the aromatic ring and nitro group in the molecule absorb UV light. researchgate.netdergipark.org.tr

Table 1: Illustrative HPLC Method Parameters for Analysis of Nitrobenzoic Acid Derivatives | Parameter | Condition | |---|---| | Column | Reverse-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | | Mobile Phase | A: 0.1% Phosphoric acid in Water, B: Acetonitrile | | Gradient | Time (min) | % B | | | 0 | 20 | | | 15 | 80 | | | 20 | 80 | | | 22 | 20 | | | 25 | 20 | | Flow Rate | 1.0 mL/min | | Detection | UV at 254 nm | | Injection Volume | 10 µL | Note: This is a representative method for related compounds and would require optimization for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of volatile and thermally stable compounds. researchgate.net However, due to the high polarity and low volatility of this compound, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the polar functional groups (carboxylic acid and amide) into less polar and more volatile derivatives. nih.govnih.gov Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique for polar compounds containing -COOH and -NH2 groups. nih.gov The resulting trimethylsilyl (B98337) derivatives are more amenable to GC analysis. The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the derivatized compound. researchgate.net

Table 2: Predicted GC-MS Data for a Derivatized Nitroaromatic Acid

| Analyte (as TMS derivative) | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|

| Trimethylsilyl 2-(trimethylsilylcarbamoyl)-6-nitrobenzoate | (Predicted) | (Predicted based on structure) |

Note: Specific retention times and mass fragments would need to be determined experimentally after successful derivatization.

Electrochemical Sensing and Biosensor Development

Electrochemical methods offer a sensitive and often rapid approach for the detection of electroactive compounds like this compound. The presence of the nitro group, which is readily reducible, makes this compound a prime candidate for electrochemical analysis. acs.orgnih.gov Techniques such as cyclic voltammetry or differential pulse voltammetry can be used to study the reduction of the nitro group at the surface of an electrode. nih.gov The reduction potential and the peak current can provide qualitative and quantitative information about the analyte.

The development of electrochemical sensors often involves modifying the electrode surface to enhance sensitivity and selectivity. acs.org For instance, glassy carbon electrodes modified with various nanomaterials have been shown to improve the detection of nitroaromatic compounds. acs.org

Biosensors for benzoic acid derivatives have also been developed, often utilizing enzymes or whole cells that interact specifically with the target analyte. nih.gov While a specific biosensor for this compound is not widely reported, the principles of biosensor design for related compounds could be adapted. This might involve immobilizing an enzyme that metabolizes the compound onto an electrode surface and detecting the resulting electrochemical signal.

Table 3: General Principles for Electrochemical Detection of Nitroaromatics

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Cyclic Voltammetry | Measures the current response to a linearly cycled potential sweep. | To characterize the redox behavior of the nitro group. |

| Differential Pulse Voltammetry | Measures current just before and after a potential pulse, minimizing background current. | For sensitive quantification of the compound. |

| Amperometry | Measures the current at a fixed potential. | For continuous monitoring or in flow-injection systems. |

Spectroscopic Quantification Methods

Spectroscopic techniques are invaluable for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the detailed molecular structure. 1H NMR and 13C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. rsc.orgnih.gov For this compound, the aromatic protons would appear as a complex multiplet in the 1H NMR spectrum, and the distinct signals for the carboxylic acid and amide protons would also be observable. The 13C NMR spectrum would show characteristic peaks for the carbonyl carbons of the carboxylic acid and amide, as well as for the aromatic carbons, including those bonded to the nitro and carbamoyl (B1232498) groups. rsc.orgchemicalbook.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretches of the amide, the C=O stretches of both the carboxylic acid and the amide, and the asymmetric and symmetric stretches of the nitro group.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Key Signals |

|---|---|

| 1H NMR (in DMSO-d6) | Aromatic protons (~7.5-8.5 ppm), Amide protons (~7.5-8.0 ppm), Carboxylic acid proton (>10 ppm) |

| 13C NMR (in DMSO-d6) | Carbonyl carbons (~165-170 ppm), Aromatic carbons (~120-150 ppm) |

| FT-IR (KBr pellet, cm⁻¹) | ~3400-2400 (O-H stretch), ~3300-3100 (N-H stretch), ~1700 (C=O, acid), ~1660 (C=O, amide), ~1530 (asymmetric NO2 stretch), ~1350 (symmetric NO2 stretch) |

Note: These are predicted values based on related structures and would need experimental verification.

Ultraviolet-Visible (UV-Vis) spectroscopy can be used for the quantitative analysis of this compound in solution. researchgate.net The aromatic system conjugated with the nitro and carbonyl groups gives rise to characteristic absorption bands in the UV region. academie-sciences.fracademie-sciences.fr The position and intensity of the absorption maximum (λmax) can be influenced by the solvent polarity. dergipark.org.trresearchgate.net By creating a calibration curve of absorbance versus concentration at a fixed wavelength, the concentration of an unknown sample can be determined according to the Beer-Lambert law.

Table 5: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| 2-nitrobenzoic acid |

| Methanol |

| Phosphoric acid |

| Trimethylsilyl 2-(trimethylsilylcarbamoyl)-6-nitrobenzoate |

| Glassy carbon |

| 2,4,6-trinitrotoluene (TNT) |

| Benzoic acid |

| Dimethyl sulfoxide-d6 (DMSO-d6) |

Emerging Research Areas and Future Perspectives

Materials Science Applications

The inherent electronic properties of nitroaromatic compounds are paving the way for their use in materials science. While research on 2-Carbamoyl-6-nitrobenzoic acid itself is nascent, studies on its derivatives highlight a promising future in organic electronics and photonics.

Bioinspired molecular electrets, which are systems with ordered electric dipoles crucial for charge-transfer science, have been developed using derivatives of 2-nitrobenzoic acid (NBA). caltech.eduresearchgate.net These anthranilamide-based structures are essential for creating materials that can transfer holes at high potentials, a key function in solar-energy engineering and organic electronic devices. caltech.edunsf.gov The synthesis of ether derivatives of NBA is a critical step in producing these advanced hole-transfer molecular electrets. researchgate.netnsf.gov

Furthermore, the ability of nitrobenzoic acid derivatives to form co-crystals with other molecules is being explored for the development of nonlinear optical (NLO) materials. A co-crystal of 1,2,3-Benzotriazole and 4-chloro-2-Nitrobenzoic acid has demonstrated good transparency, thermal stability, and NLO susceptibility, making it a suitable candidate for applications in optical limiting, optoelectronics, and photonic devices. bohrium.com

Development of Novel Derivatives with Enhanced Biological Specificity

A significant area of research focuses on modifying the this compound scaffold to create derivatives with improved and highly specific biological activities. These efforts have yielded compounds with potential applications as antimicrobial, anthelmintic, anti-inflammatory, and antiviral agents.

Nitro-substituted benzamide (B126) derivatives have been synthesized and evaluated for their anti-inflammatory properties. nih.gov Certain derivatives showed a high, dose-dependent inhibition of nitric oxide (NO) production in macrophage cell lines, with some compounds also significantly suppressing the expression of key inflammatory mediators like COX-2, IL-1β, and TNF-α. nih.govresearchgate.net

In the realm of infectious diseases, novel series of 4-[2'-(6'-nitro)benzimidazolyl]benzoyl amino acids and peptides have been synthesized from nitrobenzoic acid precursors. These compounds have shown potent anthelmintic activity and moderate antimicrobial activity. bohrium.com Similarly, the design of 1,3,4-oxadiazole (B1194373) derivatives has led to potent inhibitors of neuraminidase, an important target for anti-influenza virus drugs. nih.gov One such derivative exhibited significantly better inhibitory activity than the commercial drug oseltamivir (B103847) carboxylate. nih.gov

Table 1: Selected Research on Biologically Active Derivatives This table is interactive. You can sort and filter the data.

Advanced Synthetic Methodologies and Sustainable Chemistry

The synthesis of this compound and its derivatives is evolving, with a growing emphasis on "green" and more efficient chemical processes. Traditional methods often involve harsh conditions, such as the use of mixed nitric and sulfuric acids for nitration. nih.govorgsyn.org

Recent research has focused on developing more environmentally friendly protocols. One such approach is the aerobic oxidation of o-nitrotoluene using biomimetic catalysts like substituted iron porphyrins in an aqueous ethanol (B145695) solvent. researchgate.net Another green method involves the use of hydrogen peroxide with a selenium-containing catalyst in water for the oxidation of aldehydes to carboxylic acids, including 4-Nitrobenzoic acid. mdpi.com For the nitration step, a new process using a mixture of nitric acid and acetic anhydride (B1165640) (HNO3/Ac2O) has been developed, which offers high selectivity and easier reaction control. researchgate.net

Advanced methods for creating specific derivatives are also being refined. For instance, Williamson etherification has been shown to selectively produce free-acid ether derivatives of nitrobenzoic acid in a one-pot reaction, which is crucial for synthesizing precursors for molecular electrets. researchgate.netnsf.gov

Integration of Computational and Experimental Approaches for Drug Discovery

The drug discovery process is being accelerated by the integration of computational (in silico) methods with traditional experimental work. nih.gov This synergy is particularly evident in the study of nitrobenzoic acid derivatives. Molecular docking, a key in silico technique, is widely used to predict how these compounds might bind to specific biological targets. nih.govnih.gov

Several studies have successfully used molecular docking to guide the development of novel therapeutic agents.

Anti-inflammatory Agents: Docking analyses of nitro-substituted benzamides against the inducible nitric oxide synthase (iNOS) enzyme revealed that the most active compounds fit efficiently into the binding site, explaining their high inhibitory capacity observed in vitro. nih.govresearchgate.net

Antiviral Agents: For novel 1,3,4-oxadiazole derivatives, docking simulations showed that the most potent compound interacted effectively with key amino acid residues in the active site of the influenza neuraminidase enzyme. nih.gov Similar in silico screening of benzoic acid derivatives has been performed against the main protease of SARS-CoV-2. nih.gov

Antimicrobial Agents: The antimicrobial potential of newly synthesized nitrobenzimidazole derivatives was first predicted using in silico tools to assess binding affinity, with the results later confirmed by in vitro tests. orientjchem.org

This combined approach allows researchers to prioritize the synthesis of the most promising compounds, saving time and resources. nih.gov

Table 2: Examples of Integrated Computational and Experimental Studies This table is interactive. You can sort and filter the data.

Exploration of Unique Biological Targets

Research into nitroaromatic compounds, including derivatives of this compound, is uncovering a range of unique and specific biological targets, providing mechanisms for their observed therapeutic effects.

The antimicrobial activity of many nitroaromatic drugs is dependent on their reductive bioactivation within the target organism. nih.govscielo.br Bacterial nitroreductases (Type I and Type II) are key enzymes that reduce the nitro group, leading to the formation of toxic intermediates like nitroso and superoxide (B77818) species. encyclopedia.puboup.com These reactive species can then damage cellular components like DNA, leading to cell death. encyclopedia.pub This activation mechanism is crucial, as the necessary enzymes are present in susceptible microbes but may have no homologue in mammals, offering a degree of selectivity. scielo.br

In the context of anti-inflammatory action, specific enzymes in inflammatory pathways have been identified as targets. As mentioned, nitrobenzamide derivatives have been shown to inhibit inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both of which are critical mediators of the inflammatory response. nih.govresearchgate.net

Beyond these areas, benzoic acid derivatives are being investigated as modulators of the proteostasis network, which is crucial for cellular health and aging. In silico and cell-based assays have shown that certain benzoic acid derivatives can act as binders and activators of cathepsins B and L, key enzymes in the autophagy-lysosome pathway responsible for protein degradation. mdpi.com This suggests a potential role for such compounds as novel anti-aging agents. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-carbamoyl-6-nitrobenzoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves nitration of a benzoic acid precursor followed by carbamoylation. For example, nitration of 2-methylbenzoic acid derivatives (e.g., 2-methyl-6-nitrobenzoic acid, as described in NIST data ) can be adapted, substituting methyl groups with carbamoyl via amidation. Optimization includes controlling nitration temperature (0–5°C to prevent over-nitration) and using urea or ammonium carbamate as carbamoylating agents. Purification via recrystallization in ethanol/water mixtures improves yield. Monitor progress using TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How can this compound be characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use DMSO-d₆ as a solvent to resolve carbamoyl (δ ~6.5–7.5 ppm for NH₂) and nitro (δ ~8.0–8.5 ppm for aromatic protons) groups.

- IR : Confirm carbamoyl (C=O stretch ~1680 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) functionalities.

- X-ray crystallography : Employ SHELXL for structure refinement. Crystallize in polar solvents (e.g., DMF) to obtain single crystals. Use ORTEP-3 for 3D visualization of molecular packing and hydrogen-bonding networks.

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray) for this compound?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal-packing forces. Validate computational models (DFT or MD simulations) against experimental conditions:

- Compare calculated NMR chemical shifts (GIAO method) with experimental data, adjusting for solvent effects.

- Analyze X-ray thermal displacement parameters to assess conformational flexibility .

- Use iterative refinement in SHELXL to reconcile bond lengths/angles with theoretical values .

Q. How does the nitro group influence the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : The nitro group’s electron-withdrawing effect increases acidity (pKa ~1–2 for the carboxylic acid). Stability studies:

- pH stability : Use UV-Vis or HPLC to monitor degradation in buffered solutions (pH 1–12). Nitro groups may hydrolyze under alkaline conditions (pH >10) to form phenolic derivatives .

- Thermal stability : Perform TGA/DSC to identify decomposition thresholds (>200°C typical for nitroaromatics). Store at 4°C in inert atmospheres to prevent photodegradation .

Q. What role does this compound play in enzyme inhibition studies, and how can its binding affinity be quantified?

- Methodological Answer : The carbamoyl group may act as a hydrogen-bond donor for enzyme active sites. Assays include:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure real-time binding kinetics with target enzymes.

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) by titrating the compound into enzyme solutions.

- Molecular docking : Use AutoDock Vina to predict binding modes, validated by mutagenesis studies of key residues .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported melting points or spectral data for this compound?

- Methodological Answer :

- Reproducibility : Cross-validate using high-purity samples (HPLC purity >98%) and standardized methods (e.g., ASTM guidelines for melting point determination).

- Spectral alignment : Compare with databases like NIST or PubChem . Discrepancies may arise from polymorphic forms—characterize via PXRD to identify crystal phases .

Computational and Mechanistic Studies

Q. What computational tools are recommended for modeling the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.